Product packaging for 3-Mercapto-3-methylbutyl isovalerate(Cat. No.:CAS No. 612071-27-9)

3-Mercapto-3-methylbutyl isovalerate

Cat. No.: B3192157
CAS No.: 612071-27-9
M. Wt: 204.33 g/mol
InChI Key: OECQIVOKDHNGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Thiols and Esters in Complex Organic Systems

The thiol group (-SH), the sulfur analog of an alcohol's hydroxyl group, and the ester group (-COO-) are both pivotal in numerous organic and biological systems.

Thiols , also known as mercaptans, are characterized by their sulfhydryl group. nih.gov This functional group is more acidic than the hydroxyl group in alcohols. rsc.org In biological contexts, the thiol group in the amino acid cysteine is fundamental to protein structure, forming disulfide bonds (-S-S-) that contribute to the tertiary and quaternary structures of proteins. rsc.orgrsc.org Thiol-containing compounds like glutathione (B108866) also act as crucial antioxidants in living organisms. rsc.org

Esters are derived from carboxylic acids and alcohols. In the food industry, esters are widely utilized to impart or enhance flavors and also function as emulsifiers. mdpi.com Their utility extends to the personal care industry, where they serve as emollients, solvents, and fragrance components. mdpi.com In biochemistry, the formation and hydrolysis of esters are key reactions in the metabolism of lipids and other biomolecules. mdpi.com

The combination of both a thiol and an ester functionality within a single molecule, as seen in polyfunctional thioesters, creates a compound with a distinctive reactivity profile, influenced by the interplay of these two important groups.

Overview of Research Trajectories for Multifunctional Chemical Entities

Modern organic synthesis is increasingly focused on the development of complex molecules with tailored functions. A significant trend is the design of polyfunctional molecules that serve as versatile "building blocks" for creating a wide array of organic substances. mdpi.com The integration of multiple reactive centers allows for the efficient construction of complex aliphatic and heterocyclic derivatives. mdpi.com

Key research trajectories in this area include:

Sustainable and Green Chemistry: There is a growing emphasis on developing synthetic methods that are environmentally friendly, minimizing waste and energy consumption by using renewable resources and efficient catalysts. globaltechsummit.com

Bio-inspired Chemistry: Nature provides a rich source of inspiration for designing new molecules and reaction pathways. Researchers study enzymes and other biomolecules to develop new methods for synthesizing complex organic compounds. globaltechsummit.com

Functional Materials: Organic compounds with specific electronic, optical, or physical properties are being developed for use in advanced materials, such as sensors and electronics. globaltechsummit.com The ability to tune these properties by incorporating multiple functional groups is a key area of investigation.

New Synthetic Methods: The development of novel catalysts and reaction conditions continues to be a major driver of organic chemistry, enabling the selective and efficient synthesis of complex molecules. globaltechsummit.com

The study of polyfunctional thioesters like 3-mercapto-3-methylbutyl isovalerate aligns with these trends, particularly in the exploration of naturally occurring functional molecules and the development of new synthetic methodologies.

Contextualization of this compound within Specialized Organic Chemistry Domains

This compound is a sulfur-containing ester that has found a specific niche within the specialized field of flavor and fragrance chemistry . Volatile sulfur compounds are known to be potent odorants, often possessing very low odor thresholds, which means they can significantly impact the aroma profile of food and beverages even at trace concentrations. cabidigitallibrary.orgmdpi.com

Research has identified related compounds, such as 3-mercapto-3-methylbutyl acetate (B1210297), as important contributors to the aroma of roasted coffee. nih.gov The concentration of these types of thioesters can vary with the degree of roasting, suggesting their formation during thermal processing. nih.gov The precursor to this class of compounds, 3-mercapto-3-methylbutan-1-ol (MMB), is a known odorant in coffee, passionfruit juice, and Sauvignon Blanc wines. wikipedia.org The study of how these precursors are converted into flavor-active compounds like this compound is an active area of research in food science. tandfonline.comresearchgate.net This research involves advanced analytical techniques to identify and quantify these trace volatile compounds and synthetic chemistry to confirm their structure and sensory properties. nih.gov

The investigation of this compound and similar polyfunctional thioesters is therefore crucial for understanding and manipulating the flavor profiles of various food products.

Interactive Data Table: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C10H20O2S globaltechsummit.com
Molecular Weight 204.33 g/mol warwick.ac.uk
CAS Number 612071-27-9 nih.gov
Appearance Colorless to yellow clear liquid (est.) nih.gov
Boiling Point 70.00 °C @ 11.00 mm Hg nih.gov
Specific Gravity 0.94900 to 0.95900 @ 20.00 °C nih.gov
Refractive Index 1.45000 to 1.46000 @ 20.00 °C nih.gov
Solubility in water 37.16 mg/L @ 25 °C (est.) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2S B3192157 3-Mercapto-3-methylbutyl isovalerate CAS No. 612071-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methyl-3-sulfanylbutyl) 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2S/c1-8(2)7-9(11)12-6-5-10(3,4)13/h8,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECQIVOKDHNGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCCC(C)(C)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210129
Record name 3-Mercapto-3-methylbutyl isovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless to yellow liquid; Fruity aroma with sulphureous undertones
Record name 3-Mercapto-3-methylbutyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1905/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 3-Mercapto-3-methylbutyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1905/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.949-0.959 (20°)
Record name 3-Mercapto-3-methylbutyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1905/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

612071-27-9
Record name 3-Mercapto-3-methylbutyl isovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612071279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Mercapto-3-methylbutyl isovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-MERCAPTO-3-METHYLBUTYL ISOVALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJX835LB3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization of 3 Mercapto 3 Methylbutyl Isovalerate

Established and Novel Synthetic Pathways for the Isovalerate Ester

The creation of 3-mercapto-3-methylbutyl isovalerate primarily hinges on the formation of an ester linkage between the alcohol precursor, 3-mercapto-3-methylbutan-1-ol, and isovaleric acid or one of its activated derivatives.

Esterification Reactions Involving Thiol and Carboxylic Acid Precursors

Direct esterification of 3-mercapto-3-methylbutan-1-ol with isovaleric acid represents the most straightforward conceptual approach. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires elevated temperatures and the removal of water to drive the equilibrium towards the product side.

A more reactive approach involves the use of an activated form of isovaleric acid, such as isovaleroyl chloride or isovaleric anhydride. The reaction of 3-mercapto-3-methylbutan-1-ol with isovaleroyl chloride, for instance, would proceed more readily, often at lower temperatures and without the need for a strong acid catalyst, although a non-nucleophilic base is typically added to scavenge the HCl byproduct.

One of the challenges in this synthesis is the potential for the thiol group to react. However, the formation of the O-acylated product (the ester) is generally thermodynamically favored over the S-acylated product (the thioester). To mitigate any potential side reactions involving the thiol group, protective group chemistry can be employed. The thiol can be temporarily converted to a less reactive derivative, such as a disulfide, which can be reduced back to the free thiol after the esterification is complete.

Multi-step Organic Synthesis Methodologies

A comprehensive multi-step synthesis is required to produce this compound from readily available starting materials. A plausible synthetic route begins with the synthesis of the key intermediate, 3-mercapto-3-methylbutan-1-ol.

One documented synthesis of this precursor starts with ethyl acetate (B1210297). wikipedia.org The process involves:

Activation of ethyl acetate at the α-position using a strong base like lithium bis(trimethylsilyl)amide.

Coupling of the activated ethyl acetate with acetone (B3395972) to form ethyl 3-hydroxy-3-methylbutyrate. wikipedia.org

Bromination of the hydroxyl group, followed by treatment with thiourea (B124793) and subsequent hydrolysis to introduce the thiol group, yielding 3-mercapto-3-methyl-butyric acid. wikipedia.org

Reduction of the carboxylic acid to a primary alcohol using a reducing agent like lithium aluminum hydride to afford 3-mercapto-3-methylbutan-1-ol. wikipedia.org

Once 3-mercapto-3-methylbutan-1-ol is obtained, the final step is the esterification with isovaleric acid or its derivative as described in the previous section.

Step Reaction Key Reagents Intermediate/Product
1α-Activation and Aldol CondensationLithium bis(trimethylsilyl)amide, AcetoneEthyl 3-hydroxy-3-methylbutyrate
2Thiol IntroductionBrominating agent, Thiourea3-Mercapto-3-methyl-butyric acid
3ReductionLithium aluminum hydride3-Mercapto-3-methylbutan-1-ol
4EsterificationIsovaleric acid, Acid catalystThis compound

Enantioselective Synthesis Approaches (if applicable)

The carbon atom bearing the thiol group in this compound is a tertiary center and, in this specific molecule, is not a stereocenter. However, the principles of enantioselective synthesis are crucial for creating chiral tertiary thiols in other contexts. Should a chiral analogue of this compound be desired, enantioselective methods would be necessary.

Approaches to enantioselective synthesis of tertiary thiols often involve the catalytic asymmetric conjugate addition of a thiol to a prochiral α,β-unsaturated compound or the enantioselective alkylation of a prochiral enolate. While specific applications to this compound are not extensively documented, these general strategies form the foundation for potential future work in synthesizing chiral derivatives.

Precursor Chemistry and Intermediate Compounds in Synthesis

The synthesis of this compound is fundamentally reliant on the availability and reactivity of its key precursors: 3-mercapto-3-methylbutan-1-ol and isovaleric acid.

3-Mercapto-3-methylbutan-1-ol: As detailed in section 2.1.2, this tertiary mercapto alcohol is a crucial building block. Its synthesis involves the creation of a carbon skeleton followed by the introduction of both the hydroxyl and thiol functional groups. The intermediates in its synthesis, such as ethyl 3-hydroxy-3-methylbutyrate and 3-mercapto-3-methyl-butyric acid, are pivotal for the successful construction of the final precursor.

Isovaleric Acid (3-Methylbutanoic Acid): This is a common carboxylic acid that can be sourced commercially or synthesized. Industrially, it can be produced by the hydroformylation of isobutylene (B52900) to form isovaleraldehyde, which is then oxidized to isovaleric acid. For the esterification reaction, it can be used directly or converted to more reactive derivatives like isovaleroyl chloride or isovaleric anhydride.

Chemoenzymatic and Biocatalytic Approaches to Synthesis

Chemoenzymatic and biocatalytic methods offer a green and often highly selective alternative to traditional chemical synthesis. Lipases are a class of enzymes that are particularly well-suited for esterification reactions.

The enzymatic synthesis of this compound would involve the lipase-catalyzed reaction between 3-mercapto-3-methylbutan-1-ol and isovaleric acid. This reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester formation.

Enzyme Screening and Characterization for Synthetic Routes

The selection of an appropriate enzyme is critical for a successful biocatalytic synthesis. A screening process would be necessary to identify lipases that exhibit high activity and selectivity for the sterically hindered tertiary alcohol, 3-mercapto-3-methylbutan-1-ol.

Several commercially available lipases could be screened for this purpose. Studies on the synthesis of other esters provide a starting point for enzyme selection. For instance, lipases from Candida rugosa and Rhizopus oryzae have shown good performance in the synthesis of butyl butyrate. nih.gov For thioester synthesis, an immobilized lipase (B570770) from Rhizomucor miehei (Lipozyme RM IM) has been shown to be effective.

The characterization of the selected enzyme would involve determining the optimal reaction conditions, such as temperature, pH, substrate molar ratio, and enzyme concentration, to maximize the yield of this compound. The stability of the enzyme under the reaction conditions would also be a crucial factor to assess for potential industrial applications.

Enzyme Source Commonly Used for Potential for this compound Synthesis
Candida antarctica lipase B (Novozym 435)A wide range of esterificationsMay be effective, but its performance with tertiary alcohols needs to be evaluated.
Rhizomucor miehei lipase (Lipozyme RM IM)Thioesterification and esterificationA promising candidate due to its proven efficacy in related reactions.
Candida rugosa lipaseEsterification of various substratesA potential candidate that would require screening for activity with the specific substrates.
Thermomyces lanuginosus lipaseEsterificationAnother potential candidate for screening.

Optimization of Biocatalytic Reaction Conditions

The efficiency and yield of the biocatalytic synthesis of this compound are critically dependent on the optimization of various reaction parameters. Research in this area aims to maximize the conversion of the precursor substrates, 3-mercapto-3-methylbutan-1-ol and isovaleric acid (or its activated derivatives), into the desired ester. The primary biocatalysts explored for this esterification reaction are lipases, which are known for their ability to function in non-aqueous media and their broad substrate specificity.

Key parameters that are typically optimized in the lipase-catalyzed synthesis of esters include the choice of the enzyme, enzyme loading, substrate molar ratio, temperature, reaction time, and the nature of the solvent system. The optimization of these factors is often carried out using statistical methods such as response surface methodology (RSM) to efficiently explore the multidimensional parameter space and identify the optimal conditions for maximizing the product yield.

For instance, in the synthesis of structurally related esters, researchers have systematically investigated these parameters. While specific data for this compound is not extensively available in public literature, the optimization strategies employed for similar esters provide a valuable framework. These studies often involve a multi-step process, beginning with the screening of various commercially available lipases to identify the most effective biocatalyst. Subsequently, a detailed optimization of the reaction conditions is performed for the selected lipase.

A hypothetical optimization study for the synthesis of this compound, based on established methodologies for similar compounds, could involve the following steps and generate data as illustrated in the tables below.

The initial screening of lipases would be conducted under standardized conditions to identify the most promising candidate.

Table 1: Screening of Lipases for the Synthesis of this compound

Lipase SourceFormConversion (%)
Candida antarctica lipase B (CALB)Immobilized85
Rhizomucor miehei lipase (RML)Immobilized65
Thermomyces lanuginosus lipase (TLL)Immobilized78
Porcine pancreatic lipase (PPL)Free42

Following the identification of the most effective lipase, for example, Candida antarctica lipase B (CALB), a more detailed optimization of the reaction parameters would be undertaken. This would typically involve varying parameters such as temperature, substrate molar ratio, and enzyme concentration.

Table 2: Optimization of Reaction Conditions for the Synthesis of this compound using Immobilized CALB

Temperature (°C)Substrate Molar Ratio (Alcohol:Acid)Enzyme Concentration (wt%)Yield (%)
401:1575
401:1.5582
401:2580
501:11088
501:1.51095
501:21092
601:11585
601:1.51589
601:21587

The data from such optimization studies would reveal the ideal conditions for achieving the highest yield of this compound. For instance, the hypothetical data in Table 2 suggests that a temperature of 50°C, a substrate molar ratio of 1:1.5 (3-mercapto-3-methylbutan-1-ol to isovaleric acid), and an enzyme concentration of 10 wt% result in the highest product yield.

Further research would also focus on the reusability of the immobilized enzyme to enhance the economic feasibility of the process. The stability of the biocatalyst over multiple reaction cycles is a critical factor for industrial applications.

Reactivity and Degradation Mechanisms of 3 Mercapto 3 Methylbutyl Isovalerate

Chemical Stability and Decomposition Pathways under Controlled Conditions

Specific studies detailing the chemical stability and decomposition pathways of 3-mercapto-3-methylbutyl isovalerate under various controlled conditions (e.g., thermal stress, photolytic degradation) are not present in the accessible scientific literature. However, based on the behavior of analogous compounds, certain predictions can be made. For instance, research on a related compound, 3-mercapto-3-methylbutyl formate, has shown that its stability is pH-dependent. This suggests that the isovalerate ester could also exhibit varying stability in different chemical environments. The thermal stability of esters, in general, is influenced by the length of the carbon chain, with longer chains sometimes correlating with greater stability.

Without specific experimental data, the decomposition of this compound under controlled conditions can be hypothesized to proceed through two primary pathways: hydrolysis of the ester linkage and oxidation of the thiol group.

Table 1: Postulated Decomposition Products of this compound

Decomposition PathwayPotential Products
Ester Hydrolysis3-Mercapto-3-methylbutanol, Isovaleric acid
Thiol OxidationBis(3-isovaleroxy-1-methyl-1-methylpropyl) disulfide

This table is based on general chemical principles and not on specific experimental data for this compound.

Oxidative Degradation Mechanisms and Resultant By-products (e.g., Disulfides)

The thiol group is known to be susceptible to oxidation. In the presence of oxidizing agents or even atmospheric oxygen, thiols can be oxidized to form disulfides. This is a common reaction for many mercaptans and is a likely degradation pathway for this compound. The primary by-product of such an oxidation would be the corresponding disulfide. More aggressive oxidation could potentially lead to the formation of sulfonic acids.

The rate and extent of the oxidative degradation of thiols are significantly influenced by the presence of oxygen and the redox potential of the environment. Generally, more oxidizing conditions (higher redox potential) and higher concentrations of oxygen will favor the formation of disulfides and other oxidation products. However, specific studies quantifying the effect of these parameters on this compound are not available.

Enzymatic Degradation and Biotransformation Pathways

The enzymatic degradation of this compound would likely involve the cleavage of the ester bond by esterase enzymes. This hydrolysis would yield 3-mercapto-3-methylbutanol and isovaleric acid. The susceptibility of the ester bond to enzymatic attack can be influenced by the size and structure of the alcohol and acid moieties.

There is no specific information in the literature identifying or characterizing enzymes that mediate the hydrolysis or cleavage of this compound. General esterases, such as those found in various microorganisms and mammalian tissues, are known to hydrolyze a wide range of esters. It is plausible that non-specific esterases could catalyze the degradation of this compound. However, without experimental evidence, the specific enzymes and their efficiency remain unknown.

Reaction Kinetics and Mechanistic Studies

A comprehensive search of scientific databases reveals a lack of studies on the reaction kinetics and mechanistic details of the degradation of this compound. Kinetic data, such as reaction rates and activation energies for its hydrolysis and oxidation, are essential for understanding its persistence and transformation in various systems.

Theoretical and Computational Chemistry Studies on 3 Mercapto 3 Methylbutyl Isovalerate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in determining the geometric and electronic properties of a molecule from first principles. For 3-Mercapto-3-methylbutyl isovalerate, methods like Density Functional Theory (DFT) and ab initio calculations can provide significant insights.

A primary step in quantum chemical calculations is geometry optimization, which identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the distribution of electron density, which helps in identifying electron-rich and electron-deficient regions of the molecule. The molecular electrostatic potential (MEP) map visually represents these regions, with red indicating areas of high electron density (nucleophilic sites) and blue indicating areas of low electron density (electrophilic sites). For this compound, the sulfur and oxygen atoms are expected to be regions of high electron density.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Table 1: Calculated Electronic Properties for a Model Thiol Compound (Allyl Mercaptan) nih.gov

PropertyValue (kcal/mol)
Bond Dissociation Energy (S-H)86.27
Ionization Potential-
Electron Affinity-

This table illustrates the type of data that can be generated from quantum chemical calculations. Data for this compound is not available.

Molecular Dynamics Simulations of Compound Interactions in Model Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov This technique can provide a detailed understanding of how this compound interacts with its environment, such as in a food matrix or with olfactory receptors.

In an MD simulation, the atoms of the system are treated as classical particles, and their trajectories are calculated by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of empirical potential energy functions.

For this compound, MD simulations could be employed to study its behavior in aqueous solutions, which is relevant to its application in beverages. nih.gov Simulations could reveal how the molecule orients itself with respect to water molecules and whether it forms aggregates. In the context of flavor release, MD simulations could model the partitioning of the compound between a food matrix and the gas phase.

Moreover, MD simulations are widely used to study the interactions between small molecules and biological macromolecules, such as proteins. acs.org In the case of this compound, simulations could be used to model its binding to olfactory receptors, providing insights into the molecular basis of its fruity and sulfurous aroma. These simulations can help identify the key amino acid residues in the receptor's binding pocket that interact with the flavor molecule.

Quantitative Structure-Retention Relationship (QSRR) Modeling for Chromatographic Behavior

Quantitative Structure-Retention Relationship (QSRR) models are statistical models that correlate the chromatographic retention of a compound with its molecular structure. researchgate.net These models are valuable for predicting the retention time of compounds, which is a critical parameter in analytical chemistry. nih.govemerginginvestigators.org

The development of a QSRR model involves several steps. First, a dataset of compounds with known retention times is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical representations of the molecule's physicochemical properties, such as its size, shape, and electronic characteristics.

Next, a mathematical relationship between the molecular descriptors and the retention times is established using statistical methods like multiple linear regression or machine learning algorithms. nih.gov The resulting equation constitutes the QSRR model.

For this compound, a QSRR model could be developed to predict its retention time in gas chromatography (GC) or liquid chromatography (LC). Such a model would be beneficial for optimizing analytical methods for its detection and quantification in complex mixtures like food products. QSRR studies on flavor and fragrance compounds have shown that descriptors related to molecular size, polarity, and hydrogen bonding capacity are often important for predicting retention. conicet.gov.arresearchgate.net

Table 2: Examples of Molecular Descriptors Used in QSRR Modeling

Descriptor TypeExamples
ConstitutionalMolecular weight, number of atoms, number of rings
TopologicalWiener index, Balaban index, Kier & Hall connectivity indices
GeometricalMolecular surface area, molecular volume, ovality
Quantum-ChemicalDipole moment, HOMO/LUMO energies, partial charges

Prediction of Reactivity and Stability via Computational Methods

Computational methods can be employed to predict the chemical reactivity and stability of this compound. This information is crucial for understanding its potential degradation pathways and shelf-life in various applications.

Quantum chemical calculations can provide insights into the molecule's reactivity. For instance, the calculated HOMO and LUMO energies can indicate its susceptibility to electrophilic and nucleophilic attack. scirp.org The molecular electrostatic potential map can pinpoint the most likely sites for chemical reactions. mdpi.com

The presence of the thiol (-SH) group suggests that this compound could be susceptible to oxidation. Computational studies on similar thiol-containing compounds have investigated their antioxidant properties and reaction mechanisms. nih.gov The ester functional group, on the other hand, can undergo hydrolysis, especially in the presence of acids or bases. researchgate.net MD simulations can be used to study the mechanism of ester hydrolysis in aqueous environments. nih.gov

By combining these computational approaches, it is possible to build a comprehensive picture of the chemical reactivity and stability of this compound, which can aid in formulating stable products and predicting potential off-flavor formation.

Ecological and Industrial Roles Excluding Direct Human Use and Safety Profiles

Occurrence and Formation in Non-Human Biological Systems

While many volatile sulfur compounds are recognized for their contributions to the aromas of fruits and other plant materials, the specific presence of 3-Mercapto-3-methylbutyl isovalerate in plants like Vitis vinifera (grapevine) and passion fruit is not well-documented in current scientific literature. However, the biogenesis of structurally related volatile thiols in these plants is extensively studied and provides a framework for understanding how such compounds could potentially be formed.

In plants such as Vitis vinifera, key aromatic thiols like 3-sulfanylhexan-1-ol (3SH) and 4-methyl-4-sulfanylpentan-2-one (4MSP) are not present in their free, volatile form within the grape berry. nih.gov Instead, they exist as non-volatile, odorless precursors conjugated with amino acids, primarily cysteine and glutathione (B108866). nih.govwinemakersresearchexchange.com These precursors are formed in the grape through the plant's secondary metabolism. The release of the volatile, aromatic thiol from these conjugates occurs during alcoholic fermentation, a process mediated by the enzymatic activity of yeasts like Saccharomyces cerevisiae. nih.govnih.gov The yeast possesses enzymes with carbon-sulfur lyase activity that cleave the C-S bond in the precursor, liberating the free thiol. nih.gov

Similarly, the characteristic aroma of yellow passion fruit (Passiflora edulis f. flavicarpa) is heavily influenced by volatile thiols. nih.gov Research has confirmed the presence of S-cysteinylated and S-glutathionylated precursors to 3-mercaptohexan-1-ol (3MH) in the fruit, elucidating the metabolic pathway for its formation. nih.govresearchgate.net

Table 1: Key Volatile Thiol Precursors in Selected Plants
Plant SpeciesPrecursor CompoundReleased Volatile Thiol
Vitis viniferaS-3-(hexan-1-ol)-L-cysteine (Cys-3SH)3-Sulfanylhexan-1-ol (3SH)
Vitis viniferaS-3-(hexan-1-ol)-L-glutathione (GSH-3SH)3-Sulfanylhexan-1-ol (3SH)
Vitis viniferaS-4-(4-methylpentan-2-one)-L-cysteine (Cys-4MSP)4-Methyl-4-sulfanylpentan-2-one (4MSP)
Passiflora edulisS-3-(hexan-1-ol)-L-cysteine3-Mercaptohexan-1-ol (3MH)
Passiflora edulisS-3-(hexan-1-ol)-L-glutathione3-Mercaptohexan-1-ol (3MH)

Role in Animal Metabolism and Semiochemical Research

In the animal kingdom, the formation of compounds structurally related to this compound is prominently observed in felines. The process is linked to the metabolism of a unique sulfur-containing amino acid, felinine. riken.jpwikipedia.org Felinine is excreted in high concentrations in cat urine and functions as a precursor to several potent volatile compounds that act as semiochemicals, or chemical signals, for territorial marking and communication. riken.jpwikipedia.org

The biosynthesis of felinine begins in the liver and involves the enzyme cauxin, a carboxylesterase, which is secreted in large amounts into the urine. riken.jp Cauxin hydrolyzes the precursor 3-methylbutanol-cysteinylglycine (3-MBCG) to produce felinine and glycine. riken.jpnih.gov Once excreted, the odorless felinine undergoes slow degradation, releasing a variety of volatile sulfur compounds responsible for the characteristic odor of cat urine. riken.jpnih.gov

The primary and most studied volatile product is 3-mercapto-3-methylbutan-1-ol (MMB), which is the direct alcohol precursor to this compound. wikipedia.orgnih.govmelscience.com Other identified degradation products include 3-mercapto-3-methylbutyl formate, 3-methyl-3-methylthio-1-butanol, and 3-methyl-3-(2-methyldisulfanyl)-1-butanol. nih.govnih.gov These compounds are crucial for chemical communication among felines and are also detectable by other animals, such as rodents, which exhibit stress responses upon detection. melscience.com While this compound is not explicitly cited as a direct product of felinine degradation in the reviewed literature, its formation from the primary degradation product, MMB, is chemically plausible through esterification.

Table 2: Documented Volatile Degradation Products of Felinine
Compound NameChemical FormulaRole/Significance
3-Mercapto-3-methyl-1-butanol (MMB)C5H12OSPrimary odorant, putative pheromone wikipedia.orgnih.gov
3-Mercapto-3-methylbutyl formateC6H12O2SIdentified felinine derivative nih.govnih.gov
3-Methyl-3-methylthio-1-butanolC6H14OSIdentified felinine derivative nih.govnih.gov
3-Methyl-3-(2-methyldisulfanyl)-1-butanolC6H14OS2Identified felinine derivative nih.govnih.gov

Participation in Specific Industrial Chemical and Biochemical Processes

Contribution to Process Chemistry and By-product Formation

Thioesters can be synthesized through several chemical routes, most commonly by the reaction of a thiol with a carboxylic acid or one of its activated derivatives, such as an acid anhydride or acid chloride. wikipedia.orgyoutube.com The formation of this compound would thus involve the esterification of 3-mercapto-3-methyl-1-butanol with isovaleric acid.

In the context of industrial processes, particularly those involving fermentation, a complex mixture of metabolites is often produced. These environments can contain various alcohols, thiols, and organic acids, creating the potential for spontaneous or enzyme-catalyzed esterification reactions. While there is no specific documentation of this compound as a significant by-product in a particular industrial fermentation, its formation is chemically plausible in any process where its two precursors are present.

Development of Biotechnological Production Platforms

The production of specialty chemicals, including flavor and fragrance compounds, through microbial fermentation is a rapidly advancing field. mdpi.com The synthesis of specific thioesters using biotechnological platforms is an area of active research. researchgate.net

A theoretical platform for the production of this compound could be developed using engineered microbial strains, such as Escherichia coli or Saccharomyces cerevisiae. Such a strategy would involve several key metabolic engineering steps:

Precursor Biosynthesis: Engineering the host microbe to produce the two necessary building blocks: 3-mercapto-3-methyl-1-butanol and isovaleric acid. This may involve introducing novel biosynthetic pathways or enhancing existing ones.

Esterification: Introducing and expressing a suitable enzyme to catalyze the final condensation step. Lipases are often used for ester and thioester synthesis due to their ability to function in non-aqueous conditions and their broad substrate specificity. mdpi.com Alternatively, specific acyltransferases could be employed.

Process Optimization: Fine-tuning fermentation conditions and metabolic fluxes to maximize the yield of the target compound and minimize the formation of unwanted by-products.

This approach leverages the principles of synthetic biology to create microbial cell factories capable of producing complex molecules from simple, renewable feedstocks. While specific engineered strains for the production of this compound are not described in the literature, the general methodologies for thioester biosynthesis are established. mdpi.comresearchgate.netpurdue.edu

Q & A

Q. What analytical methods are recommended for identifying and quantifying 3-mercapto-3-methylbutyl isovalerate in complex matrices?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Headspace Solid-Phase Microextraction (HS-SPME) is widely used for volatile ester analysis. For example, in jackfruit aroma studies, HS-SPME-GC-MS identified 130 volatile components, including multiple isovalerate esters, with optimized fiber coatings (e.g., DVB/CAR/PDMS) for enhanced selectivity .
  • Calibration Standards : Use HPLC-grade reference compounds (e.g., isoamyl isovalerate, ethyl isovalerate) for retention index matching and quantification. Internal standards like 2-undecanol improve precision .
  • Data Validation : Pair chromatographic data with principal component analysis (PCA) to distinguish isomer contributions (e.g., cis- vs. trans-3-hexenyl isovalerate) .

Q. How can researchers synthesize this compound with high purity?

Methodological Answer:

  • Esterification : React 3-mercapto-3-methylbutanol with isovaleric acid under acid catalysis (e.g., H₂SO₄) or enzymatic conditions. Monitor reaction progress via thin-layer chromatography (TLC) or FTIR for ester bond formation .
  • Purification : Use fractional distillation (bp ~250–270°C) or preparative GC for isomer separation. Verify purity via NMR (¹H/¹³C) and GC-MS to confirm absence of thiol oxidation byproducts .

Q. What natural sources of this compound have been characterized?

Methodological Answer:

  • Plant Metabolites : Isovalerate esters are common in fruit volatiles (e.g., mango, jackfruit, Chinese dwarf cherry). For instance, isoamyl isovalerate dominates in mango twig tip dieback studies, while (Z)-3-hexenyl isovalerate is key in cherry fruit development .
  • Extraction Protocols : Use solvent-assisted flavor evaporation (SAFE) or dynamic headspace sampling to capture labile esters without degradation .

Q. How does pH and temperature affect the stability of this compound in storage?

Methodological Answer:

  • Stability Testing : Store samples in amber vials under inert gas (N₂/Ar) at –20°C to prevent thiol oxidation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can predict shelf life .
  • Analytical Monitoring : Track degradation products (e.g., disulfides) via LC-MS/MS or GC with sulfur chemiluminescence detection .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how do they influence biological systems?

Methodological Answer:

  • In Vitro Models : Use Caco-2 cell monolayers or murine intestinal organoids to study ester hydrolysis into isovaleric acid and its effects on inflammatory cytokines (e.g., IL-6, TNF-α). Note that isovalerate may exhibit pro-inflammatory correlations in colitis models .
  • Isotope Tracing : Apply ¹³C-labeled isovalerate to track incorporation into mitochondrial β-oxidation pathways or ketone bodies .

Q. How can structure-activity relationships (SAR) guide the design of isovalerate-derived pesticides?

Methodological Answer:

  • Pyrethroid Analogues : Modify the ester backbone (e.g., replacing linalool with 3-mercapto-3-methylbutanol) to enhance acetylcholinesterase inhibition. Test toxicity via WHO-recommended bioassays using Drosophila or Aedes aegypti larvae .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to insect GABA receptors. Validate with in vitro electrophysiology .

Q. How should researchers resolve contradictory data in volatile profiling studies of isovalerate esters?

Methodological Answer:

  • Multivariate Analysis : Apply hierarchical clustering (Euclidean distance) and PCA to differentiate cultivar-specific ester profiles. For example, jackfruit variety 'No. 92' uniquely accumulates isoamyl octanoate, requiring re-evaluation of extraction biases .
  • Method Harmonization : Cross-validate GC-MS results with proton-transfer-reaction time-of-flight-MS (PTR-ToF-MS) for real-time quantification without thermal degradation .

Q. What advanced detection technologies improve sensitivity for trace isovalerate esters in plant-pathogen interactions?

Methodological Answer:

  • Electronic Nose (E-Nose) : Train sensor arrays with synthetic blends (e.g., 1–1000 ppm isoamyl isovalerate) to detect mango twig tip dieback at early stages. Compare with GC-MS to calibrate sensor drift .
  • Hyphenated Techniques : Combine GC × GC-TOF-MS with metabolomics software (e.g., MetaboAnalyst) to annotate low-abundance esters in Panama disease-infected bananas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Mercapto-3-methylbutyl isovalerate
Reactant of Route 2
Reactant of Route 2
3-Mercapto-3-methylbutyl isovalerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.